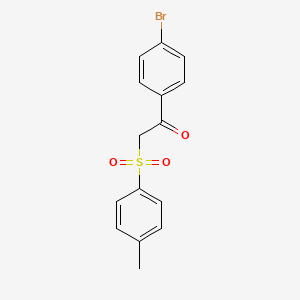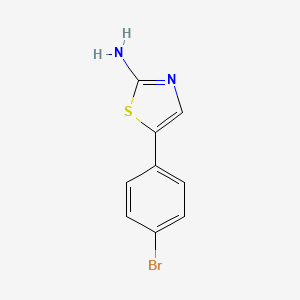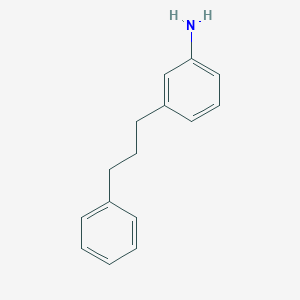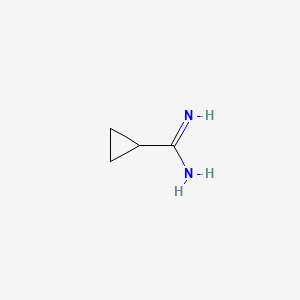
1-(4-Bromophenyl)-2-tosylethanone
Vue d'ensemble
Description
1-(4-Bromophenyl)-2-tosylethanone, also known as 4-bromo-2-tosylbenzaldehyde, is a synthetic aromatic compound belonging to the group of benzaldehydes. It is an important building block in organic synthesis, used in the preparation of pharmaceuticals, agrochemicals, and other organic compounds. 4-bromo-2-tosylbenzaldehyde is a key intermediate in the synthesis of a variety of compounds, including 4-bromophenylacetic acid and 4-bromophenylalanine.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Facile Synthesis : The compound 1-(4-Bromophenyl)-2-tosylethanone is used in the synthesis of various enantiomerically pure diarylethanes. A research study describes a facile method for synthesizing such compounds, highlighting its inexpensiveness, scalability, and high enantiomeric purities (Zhang et al., 2014).
Antioxidant Properties : The compound's derivatives have been investigated for their antioxidant properties. A study synthesized derivatives with bromine and evaluated their radical scavenging activities, revealing significant antioxidant power (Çetinkaya et al., 2012).
Crystal Structure Analysis : Research on the crystal structure of derivatives of this compound provides insights into their molecular configurations and potential applications in material science (Xin-mou, 2009).
Catalysis and Chemical Reactions
Asymmetric Reduction Catalyst : It serves as a model substance in studying the asymmetric reduction of ketones. A study explored its reduction with various borane sources, demonstrating its role in producing enantioenriched secondary alcohols (Thvedt et al., 2011).
Multi-Component Reactions : The compound is utilized in multi-component one-pot reactions involving aromatic carbonyl compounds, demonstrating its versatility in synthetic chemistry (Gu et al., 2017).
Pharmacological Studies
Antimicrobial and Antiviral Activity : Derivatives of this compound have been synthesized and tested for antimicrobial and antiviral activities. Some compounds showed potential as antifungal agents and selective activity against specific viruses (Sharma et al., 2009).
Carbonic Anhydrase Inhibitors : Novel bromophenol derivatives, including those derived from this compound, have been synthesized and evaluated as inhibitors of human carbonic anhydrase, an enzyme target for treating various conditions (Balaydın et al., 2012).
Material Science Applications
- Polymeric Electrolyte Membranes : A fluorinated poly(aryl ether) with a 4-bromophenyl pendant group, related to this compound, has been synthesized for potential use as polymeric electrolyte membranes in fuel cells, demonstrating excellent thermal, oxidative, and dimensional stability (Liu et al., 2006).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with enzymes such as cathepsin k . Cathepsin K is a protease involved in the degradation of proteins, including collagen, in the extracellular matrix of bone, and is a target for the treatment of diseases like osteoporosis .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to inhibit their target enzymes, preventing them from carrying out their normal function . This inhibition can lead to changes in cellular processes, potentially leading to therapeutic effects.
Biochemical Pathways
Inhibition of Cathepsin K could disrupt the normal breakdown of bone tissue, potentially slowing the progression of diseases like osteoporosis .
Pharmacokinetics
Similar compounds have been shown to have variable absorption and distribution profiles, depending on their chemical structure . The metabolism and excretion of these compounds can also vary, potentially affecting their bioavailability and overall effectiveness.
Result of Action
Based on its potential target, it could lead to a decrease in the breakdown of bone tissue, potentially slowing the progression of diseases like osteoporosis .
Analyse Biochimique
Biochemical Properties
1-(4-Bromophenyl)-2-tosylethanone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor. The interaction between this compound and acetylcholinesterase involves the binding of the compound to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, affecting neurotransmission .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the inhibition of acetylcholinesterase by this compound can lead to altered cell signaling pathways, particularly those involving cholinergic signaling. This can result in changes in gene expression and cellular metabolism, potentially leading to neurotoxic effects . Additionally, the compound’s impact on oxidative stress pathways has been observed, where it can induce the production of reactive oxygen species (ROS), leading to cellular damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the inhibition of acetylcholinesterase, as mentioned earlier. This inhibition is achieved through the binding of the compound to the enzyme’s active site, which blocks the access of acetylcholine to the catalytic site. Additionally, this compound can interact with other biomolecules, such as proteins involved in oxidative stress responses, leading to changes in their activity and expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation can occur under extreme conditions, such as high temperatures or acidic environments . Long-term exposure to the compound has been associated with sustained inhibition of acetylcholinesterase and persistent oxidative stress, leading to chronic cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit acetylcholinesterase without causing significant adverse effects. At higher doses, the compound’s toxicity becomes apparent, leading to symptoms such as convulsions, respiratory distress, and even mortality . Threshold effects have been observed, where a specific dosage range results in a marked increase in toxic effects, highlighting the importance of dosage regulation in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound undergoes metabolic conversion by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, affecting metabolic flux and altering metabolite levels . The involvement of cofactors such as NADPH in these reactions is crucial for the compound’s metabolism and detoxification .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound has been found to localize in specific cellular compartments, such as the mitochondria and the endoplasmic reticulum. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles . The presence of this compound in these compartments can influence mitochondrial function and protein synthesis, contributing to its overall biochemical effects .
Propriétés
IUPAC Name |
1-(4-bromophenyl)-2-(4-methylphenyl)sulfonylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3S/c1-11-2-8-14(9-3-11)20(18,19)10-15(17)12-4-6-13(16)7-5-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMRIHQYBXLTGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70953418 | |
| Record name | 1-(4-Bromophenyl)-2-(4-methylbenzene-1-sulfonyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31377-97-6 | |
| Record name | NSC134231 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134231 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Bromophenyl)-2-(4-methylbenzene-1-sulfonyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![10H-Benzo[b][1,8]naphthyridin-5-one](/img/structure/B1267681.png)



![4-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1267690.png)

